molecular formula C13H10F3N5 B10810783 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10810783
M. Wt: 293.25 g/mol
InChI Key: BJOICLLDCYRFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a trifluoromethylphenyl substituent at the 7-position and a methyl group at the 5-position of the triazolopyrimidine core. These compounds are designed to optimize metabolic stability, target affinity, and oral bioavailability for antimalarial applications. The meta-substituted trifluoromethylphenyl variant in question may exhibit distinct pharmacological properties due to steric and electronic differences in the aromatic ring substitution pattern .

Properties

Molecular Formula

C13H10F3N5

Molecular Weight

293.25 g/mol

IUPAC Name

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H10F3N5/c1-8-5-11(21-12(19-8)17-7-18-21)20-10-4-2-3-9(6-10)13(14,15)16/h2-7,20H,1H3

InChI Key

BJOICLLDCYRFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a phosphodiesterase (PDE) inhibitor and its anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C13H10F3N5
  • Molecular Weight : 293.2472 g/mol
  • CAS Number : Not available

The compound features a trifluoromethyl group, which is significant for enhancing lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

These results suggest that the compound may inhibit cancer cell proliferation through various mechanisms, potentially including apoptosis induction and cell cycle arrest.

Phosphodiesterase Inhibition

The compound has also been investigated for its role as a phosphodiesterase type 2 (PDE2) inhibitor. PDE inhibitors are crucial in various therapeutic areas, particularly in treating cardiovascular diseases and neurodegenerative disorders. The inhibition of PDE2 can lead to increased levels of cyclic AMP (cAMP), which plays a vital role in cellular signaling pathways.

The precise mechanism of action for 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully elucidated; however, it is hypothesized that the triazole and pyrimidine rings contribute to its interaction with target enzymes or receptors. This interaction may involve competitive binding at the active site or allosteric modulation.

Case Studies and Research Findings

Research has focused on synthesizing various derivatives of triazolopyrimidines to optimize their biological activity. Notable findings include:

  • Synthesis of Derivatives : Studies have reported the synthesis of several derivatives that exhibit enhanced biological activity compared to the parent compound.
  • In Vivo Studies : Preliminary animal studies have shown that these compounds can effectively reduce tumor growth in xenograft models.
  • Clinical Relevance : While currently not approved for clinical use, ongoing research aims to explore the therapeutic potential of this compound in clinical settings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C13H10F3N5
  • Molecular Weight : 293.2472 g/mol
  • IUPAC Name : 5-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • InChI Key : LRHHXKBKRNNFRV-UHFFFAOYSA-N

The structure includes a triazole ring fused to a pyrimidine moiety, which is characteristic of many biologically active compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Bioactivity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. These activities were reported to be lower than those of established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineConcentration (µg/ml)Activity Level
APC35Moderate
BK5625Significant
CHeLa5Moderate
DA5495Significant

Antifungal and Insecticidal Properties

In addition to anticancer effects, the compound has been evaluated for antifungal and insecticidal activities. A study synthesized several trifluoromethyl pyrimidine derivatives that were tested for these properties:

  • Antifungal Activity : Certain derivatives showed efficacy against fungal strains at concentrations comparable to or lower than traditional antifungals.
  • Insecticidal Activity : The synthesized compounds exhibited insecticidal effects that were evaluated against common pests, demonstrating potential for agricultural applications .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier.
  • Toxicity Profile : The Ames test suggests potential toxicity; however, further studies are needed to assess long-term effects and safety profiles in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidines are a versatile scaffold with modifications at the 5-, 6-, and 7-positions influencing target selectivity, potency, and pharmacokinetics. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Key Substituents Target/Activity Potency (IC₅₀/EC₅₀) Pharmacokinetic Properties Reference ID
DSM74 : 5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Me, 7-NH-(4-CF₃Ph) PfDHODH inhibitor (antimalarial) PfDHODH IC₅₀ = 0.047 μM Improved metabolic stability vs. DSM1; moderate oral exposure in mice
DSM265 : 2-(1,1-Difluoroethyl)-5-Me-N-[4-(SF₅)Ph]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-(CF₂CH₃), 5-Me, 7-NH-(4-SF₅Ph) PfDHODH inhibitor (antimalarial) PfDHODH IC₅₀ = 0.003 μM Long half-life (t₁/₂ >24 h in rodents); high oral bioavailability
TTI-237 : 5-Chloro-6-[2,6-F₂-4-(MeNHPrO)Ph]-N-[(1S)-CF₃CH₂]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Cl, 6-aryl, 7-NH-(CF₃CH₂) Tubulin polymerization modulator (anticancer) Tubulin binding EC₅₀ = 34 nM Overcomes P-glycoprotein resistance; oral efficacy in xenografts
Compound 5 : 2-(1,1-Difluoroethyl)-5-Me-N-(tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-(CF₂CH₃), 5-Me, 7-NH-(tetrahydronaphthyl) PfDHODH inhibitor (antimalarial) EC₅₀ = 0.079 μM (Pf 3D7) High yield (89%); stable in vitro assays
Compound 60 : 5-CF₃-N-(4-CF₃Ph)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-CF₃, 7-NH-(4-CF₃Ph) PfDHODH inhibitor (antimalarial) EC₅₀ = 0.12 μM (Pf) Moderate solubility; requires structural optimization

Key Findings from Comparative Studies

Substituent Position Matters :

  • The meta -trifluoromethylphenyl substitution in the query compound may reduce PfDHODH binding affinity compared to para -substituted analogs (e.g., DSM74) due to altered spatial alignment with the enzyme’s hydrophobic pocket .
  • In contrast, 2-position modifications (e.g., 1,1-difluoroethyl in DSM265) enhance metabolic stability by shielding the triazolopyrimidine core from oxidative degradation .

Target Selectivity :

  • Antimalarial vs. Anticancer Activity : While DSM74 and DSM265 target PfDHODH, TTI-237 and related compounds inhibit tubulin polymerization, demonstrating scaffold versatility .

Potency and Pharmacokinetics :

  • DSM265’s pentafluorosulfanyl (SF₅) group at the 4-position of the phenyl ring increases lipophilicity and target residence time, contributing to its superior potency (IC₅₀ = 3 nM) compared to DSM74 (IC₅₀ = 47 nM) .
  • Chlorine at the 5-position (e.g., TTI-237) enhances tubulin binding but reduces solubility, necessitating prodrug strategies for in vivo use .

Implications for Drug Design

Meta vs.

Hybridization Strategies : Combining 2-position fluorinated alkyl groups (e.g., DSM265) with meta-substituted aryl amines could balance metabolic stability and target engagement.

Therapeutic Expansion : Structural parallels between antimalarial and anticancer triazolopyrimidines (e.g., DSM265 and TTI-237) suggest opportunities for repurposing based on target overlap .

Preparation Methods

Three-Component Cyclization

The most efficient approach utilizes a one-pot, three-component reaction inspired by Biginelli-like heterocyclization. This method combines 3-amino-1,2,4-triazole , ethyl 3-oxohexanoate (for methyl group incorporation), and 3-(trifluoromethyl)benzaldehyde in dimethylformamide (DMF) under thermal conditions (130–160°C, 15–20 min). Triethylamine acts as a base, facilitating cyclization into the triazolopyrimidine core while introducing the trifluoromethylphenyl moiety via Schiff base formation.

Key steps :

  • Condensation of 3-amino-1,2,4-triazole with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate.

  • Nucleophilic attack by ethyl 3-oxohexanoate’s enolate, followed by cyclodehydration.

  • Methyl group installation at position 5 via keto-enol tautomerization.

This method achieves yields of 70–85% with purity >95% after recrystallization in ethanol.

Post-Functionalization of Preformed Cores

An alternative two-step strategy first synthesizes the 5-methyltriazolo[1,5-a]pyrimidin-7-amine scaffold, followed by coupling with 3-(trifluoromethyl)aniline. The initial step involves cyclizing 3-amino-5-thiol-1,2,4-triazole with methyl-substituted β-diketones, yielding 5-methyltriazolopyrimidine-7-thiol. Thiol displacement with 3-(trifluoromethyl)aniline occurs under Ullmann conditions (CuI, K₂CO₃, DMSO, 110°C, 12 h).

Advantages :

  • Enables modular substitution for SAR studies.

  • Avoids steric clashes during cyclization.

Limitations :

  • Lower overall yields (50–60%) due to intermediate purification.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal DMF outperforms ethanol or THF in cyclization efficiency (Table 1). Triethylamine (0.25 mol) increases reaction rates by deprotonating intermediates, reducing reaction times from 12 h to 20 min.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
DMF1300.3382
Ethanol78120
THF66827

Data adapted from.

Temperature and Time Profiling

Optimal conditions for the three-component method involve heating at 150°C for 18 ± 2 min. Prolonged heating (>30 min) promotes decomposition, while temperatures <130°C result in incomplete cyclization.

Catalytic Systems

Base Catalysis

Triethylamine is critical for imine formation and deprotonation, achieving turnover frequencies (TOF) of 12 h⁻¹. Stronger bases (e.g., NaOH) cause side reactions, reducing yields to <20%.

Transition Metal Catalysis

Palladium-based catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling for introducing aryl groups post-cyclization. However, this adds complexity and cost, limiting industrial scalability.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.63 (s, 1H, NH), 2.51 (s, 3H, CH₃).

  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1325 cm⁻¹ (C-F).

  • HRMS : m/z 293.25 [M+H]⁺, confirming molecular weight.

X-ray Crystallography

Single-crystal analysis confirms planarity of the triazolopyrimidine core (dihedral angle = 85.2° vs. aryl ring) and hydrogen bonding between NH and triazole-N.

Industrial-Scale Considerations

Process Intensification

Continuous flow reactors reduce batch variability, achieving throughputs of 50 kg/day with 78% yield.

Waste Management

DMF recovery via distillation achieves 90% solvent reuse, addressing environmental concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.